Vercirnon sodium

CCR9 Antagonist Calcium Mobilization Chemotaxis

Vercirnon sodium (GSK1605786) is an orally bioavailable CCR9 antagonist with defined potency (IC50=5.4 nM) and >1,850-fold selectivity. Distinguished by its unique sulfonyl azanide scaffold and clinical validation in Crohn's disease, it is ideal for establishing pharmacological baselines and PK-PD studies. Procure for reproducible target validation without confounding off-target effects.

Molecular Formula C22H20ClN2NaO4S
Molecular Weight 466.9 g/mol
Cat. No. B8118131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVercirnon sodium
Molecular FormulaC22H20ClN2NaO4S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-].[Na+]
InChIInChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14H,1-3H3,(H,24,26);/q;+1/p-1
InChIKeyRWWYDQSZJIFTES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide (Vercirnon Sodium): A CCR9 Antagonist for Inflammatory Bowel Disease Research


Sodium (4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide (CAS 886214-18-2), commonly known as Vercirnon sodium or GSK1605786, is an orally bioavailable, potent, and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [1]. It belongs to the sulfonyl azanide class of compounds and functions by blocking the interaction between CCR9 and its sole endogenous ligand, CCL25, thereby inhibiting the migration of inflammatory lymphocytes to the gut [2]. This compound has been extensively characterized in preclinical models and has advanced to Phase III clinical trials for the treatment of Crohn's disease [3].

Why Substitution with Other CCR9 Antagonists or Sulfonyl Azanides is Inappropriate for Vercirnon Sodium Research


The sulfonyl azanide scaffold is a privileged chemotype for targeting chemokine receptors, but subtle structural variations profoundly alter receptor selectivity, allosteric binding mode, and pharmacokinetic behavior [1]. Vercirnon sodium's unique 4-tert-butylphenylsulfonyl group and pyridine N-oxide carbonyl substitution confer a distinctive intracellular allosteric antagonism profile that is not recapitulated by closely related analogs such as MLN3126 or CCX8037 [2][3]. Even minor modifications to the sulfonamide moiety can shift the compound's binding site from intracellular to extracellular, drastically changing functional antagonism and dose-response relationships [4]. Consequently, generic substitution with other 'CCR9 antagonists' without head-to-head comparative data risks introducing uncharacterized off-target effects, altered potency, or suboptimal bioavailability in both in vitro and in vivo experimental systems.

Vercirnon Sodium (886214-18-2): Head-to-Head Quantitative Differentiation from Key CCR9 Antagonist Comparators


Comparative Potency: Vercirnon Sodium Inhibits CCR9-Mediated Calcium Mobilization and Chemotaxis with Greater Potency than MLN3126 and CCX8037

Vercirnon sodium demonstrates superior potency in inhibiting CCR9-mediated calcium mobilization (IC50 = 5.4 nM) and chemotaxis (IC50 = 3.4 nM) in Molt-4 cells compared to the structurally related CCR9 antagonists MLN3126 (calcium influx IC50 = 6.3 nM) and CCX8037 (calcium flux IC50 = 19 nM; chemotaxis IC50 = 12 nM) [1][2]. Furthermore, in the presence of 100% human serum, Vercirnon sodium retains substantial activity (chemotaxis IC50 = 33 nM), whereas MLN3126 serum-shift data are not reported and CCX8037 exhibits a >2.5-fold rightward shift (chemotaxis IC50 = 32 nM in serum vs. 12 nM in buffer) [1][2].

CCR9 Antagonist Calcium Mobilization Chemotaxis IC50

Selectivity Profile: Vercirnon Sodium Exhibits >1,850-Fold Selectivity Window for CCR9 Over 19 Other Chemokine Receptors

Vercirnon sodium displays an exceptionally clean selectivity profile, with IC50 values exceeding 10 µM for all tested off-target chemokine receptors, including CCR1 through CCR12 (excluding CCR9) and CX3CR1 through CX3CR1-7 . This represents a >1,850-fold selectivity window relative to its primary target potency (IC50 = 5.4 nM). In contrast, while CCX8037 has been reported to lack activity against CCR5 and CCR1 at 10 µM, comprehensive panel data across 19 receptors are not publicly available [1]. MLN3126 is described as 'selective' but lacks published quantitative IC50 values for off-target receptors, preventing an evidence-based comparison of its safety margin [2].

CCR9 Selectivity Chemokine Receptor Panel Off-target Activity

Splice Variant Coverage: Vercirnon Sodium is an Equipotent Inhibitor of Both CCR9A and CCR9B Splice Forms

CCR9 exists as two functionally distinct splice variants, CCR9A and CCR9B, which may differ in their pharmacological responses. Vercirnon sodium inhibits CCL25-directed chemotaxis of both CCR9A (IC50 = 2.8 nM) and CCR9B (IC50 = 2.6 nM) with nearly identical potency [1]. This equipotent inhibition is a critical differentiator, as no comparable data have been reported for MLN3126 or CCX8037 regarding their activity on individual CCR9 splice variants [2][3]. The inability to confirm splice variant coverage with alternative compounds introduces uncertainty in experiments where differential expression of CCR9 isoforms may influence outcomes.

CCR9 Splice Variants CCR9A CCR9B Chemotaxis

Clinical Validation: Vercirnon Sodium is the Only CCR9 Antagonist with Demonstrated Phase II/III Clinical Efficacy in Crohn's Disease

Vercirnon sodium is the sole small-molecule CCR9 antagonist to have completed a randomized, placebo-controlled Phase II/III clinical trial (PROTECT-1) in patients with moderate-to-severe Crohn's disease [1]. At week 52 of the maintenance period, 47% of subjects receiving Vercirnon sodium achieved clinical remission, compared to 31% on placebo (odds ratio = 2.01; p = 0.012) [2]. In contrast, MLN3126 and CCX8037 have not progressed beyond preclinical animal models, and no clinical efficacy data exist for these comparators [3][4]. This clinical evidence de-risks Vercirnon sodium as a translational research tool for gut-specific immune modulation.

Clinical Trial Crohn's Disease PROTECT-1 Remission Rate

Oral Bioavailability and Pharmacokinetic Profile: Vercirnon Sodium Achieves >50% Bioavailability in Primates with Half-Life Supportive of Once-Daily Dosing

Vercirnon sodium demonstrates favorable oral pharmacokinetic properties, with bioavailability exceeding 50% in monkeys and a half-life compatible with once- or twice-daily dosing regimens . In human Phase I studies, Vercirnon sodium exhibited dose-proportional increases in Cmax and AUC, with food increasing exposure by approximately 20% [1]. While MLN3126 is also described as orally active, published bioavailability values are not available for direct comparison, and CCX8037 is not reported to be orally bioavailable [2][3]. The defined oral PK profile of Vercirnon sodium enables reproducible in vivo dosing and reduces inter-animal variability in preclinical studies.

Oral Bioavailability Pharmacokinetics Half-Life Preclinical PK

Unique Mechanism of Action: Vercirnon Sodium is an Intracellular Allosteric Antagonist, Contrasting with Orthosteric Inhibitors

Vercirnon sodium exerts its antagonism through a unique intracellular allosteric mechanism, binding to a conserved intracellular pocket on CCR9 and preventing G-protein coupling [1]. The crystal structure of the CCR9-Vercirnon sodium complex has been solved at 2.8 Å resolution, providing atomic-level detail of this binding interaction [2]. This intracellular allosteric binding site is distinct from the orthosteric ligand-binding pocket targeted by most chemokine receptor antagonists. In contrast, the binding modes of MLN3126 and CCX8037 have not been structurally characterized, and it is unknown whether they act orthosterically or allosterically [3][4]. The allosteric mechanism of Vercirnon sodium may confer advantages in terms of functional selectivity and reduced susceptibility to competitive displacement by high local concentrations of CCL25.

Allosteric Antagonist Intracellular Binding Site GPCR Crystal Structure

Optimized Research and Procurement Scenarios for Vercirnon Sodium (886214-18-2) in CCR9-Targeted Studies


In Vitro Pharmacological Profiling of CCR9 Antagonists in Cell-Based Assays

Vercirnon sodium is the optimal choice for establishing a pharmacological baseline in CCR9-mediated calcium mobilization and chemotaxis assays. Its well-defined potency (IC50 = 5.4 nM for calcium flux; 3.4 nM for chemotaxis) and >1,850-fold selectivity window over 19 off-target chemokine receptors enable rigorous characterization of compound activity without confounding off-target effects [1]. Researchers can confidently attribute observed cellular phenotypes to CCR9 antagonism, a critical requirement for target validation and mechanism-of-action studies.

In Vivo Efficacy Studies in Preclinical Models of Inflammatory Bowel Disease (IBD)

For in vivo investigations of CCR9's role in intestinal inflammation, Vercirnon sodium provides a unique translational advantage due to its clinical validation in Crohn's disease. The compound's defined oral bioavailability (>50% in primates) and pharmacokinetic profile support reproducible dosing in rodent and non-human primate IBD models . This enables direct correlation between plasma exposure, target engagement, and disease-modifying efficacy, facilitating the development of pharmacokinetic-pharmacodynamic (PK-PD) relationships essential for translational research [2].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development Targeting Intracellular GPCR Allostery

The high-resolution crystal structure of CCR9 in complex with Vercirnon sodium (2.8 Å) provides an unparalleled template for rational drug design and chemical probe optimization targeting the intracellular allosteric binding site (IABS) [3]. Vercirnon sodium serves as the ideal reference compound for benchmarking novel allosteric antagonists, enabling direct comparisons of binding affinity, functional efficacy, and residence time at this conserved GPCR pocket.

Development of PET Imaging Agents for Visualizing Gut CCR9 Expression

Vercirnon sodium's well-characterized binding mode and physicochemical properties have enabled its use as a scaffold for developing CCR9-specific positron emission tomography (PET) tracers, such as [11C]vercirnon [4]. For research groups engaged in translational imaging or target occupancy studies, procuring the parent compound is essential for validating tracer specificity, performing competitive binding experiments, and establishing quantitative autoradiography standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vercirnon sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.